benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate
Description
The compound benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate (CAS: 185456-24-0) is a complex carbamate derivative with a molecular formula of C₂₃H₃₄N₂O₈ and a molecular weight of 466.525 g/mol . Its structure features:
- A benzyl group linked to a carbamate moiety via an ethyloxy spacer.
- Two tert-butoxycarbonyl (Boc) protecting groups attached to a methylideneamino core.
Boc groups are widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions .
Properties
CAS No. |
168827-97-2 |
|---|---|
Molecular Formula |
C21H32N4O7 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate |
InChI |
InChI=1S/C21H32N4O7/c1-20(2,3)31-18(27)23-16(24-19(28)32-21(4,5)6)25-30-13-12-22-17(26)29-14-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H,22,26)(H2,23,24,25,27,28) |
InChI Key |
KPXJXLGLWOXLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NOCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of Amino Groups with Boc
- Amino groups are protected by reacting with tert-butoxycarbonyl anhydride under mild conditions.
- Typical solvents include dichloromethane or ethyl acetate.
- Reaction is often performed at 0°C to room temperature to avoid side reactions.
- The Boc protection stabilizes the amine functionalities and prevents unwanted side reactions in subsequent steps.
Formation of Benzyl Carbamate
- The benzyl carbamate group is introduced by treating the amine intermediate with benzyl chloroformate or benzyloxycarbonyl chloride.
- This step is performed under basic conditions (e.g., presence of triethylamine or sodium bicarbonate) to neutralize HCl formed.
- Reaction solvents include dichloromethane or 1,2-dichloroethane.
- The reaction proceeds at 0°C to room temperature to yield the benzyl carbamate intermediate.
Construction of the Methylideneaminooxyethyl Linkage
- The key methylideneaminooxyethyl fragment is formed by condensation of aminooxy compounds with aldehydes or related electrophiles.
- This step may involve the use of coupling agents or mild heating (reflux) to drive the condensation.
- The reaction is monitored by TLC or HPLC to ensure completion.
- The resulting imino or oxime ether linkage is stable under the reaction conditions used for subsequent steps.
Purification and Isolation
- After completion of the synthetic steps, the crude product is purified by column chromatography.
- Silica gel is the stationary phase.
- Elution solvents typically comprise methylene chloride with 5% methanol to improve solubility and separation.
- The purified compound is characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | tert-butoxycarbonyl anhydride, base | Dichloromethane | 0°C to RT, mild conditions |
| 2 | Benzyl Carbamate Formation | Benzyl chloroformate, triethylamine | Dichloromethane, 1,2-DCE | 0°C to RT, base neutralization |
| 3 | Methylideneaminooxyethyl Linkage Formation | Condensation of aminooxy intermediate with aldehyde | Dichloromethane or similar | Reflux or warming, monitored by TLC/HPLC |
| 4 | Purification | Column chromatography on silica gel | CH2Cl2/MeOH (5%) | Isolation of pure compound |
Research Findings and Considerations
- The use of Boc protection is critical to prevent side reactions on amino groups during carbamate formation and condensation steps.
- Benzyl carbamate introduction is a well-established method for protecting amines, facilitating later deprotection if needed.
- The methylideneaminooxyethyl linkage formation can be sensitive to reaction conditions; precise control of temperature and solvent polarity is essential.
- Purification by silica gel chromatography with slight methanol content in the eluent improves product recovery and purity.
- The synthetic route is supported by patent literature describing similar carbamate derivatives and related cephalosporin intermediates.
- Analytical data such as NMR and mass spectrometry confirm the integrity of the protective groups and the overall molecular structure.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound exhibits properties that make it a candidate for drug development. Its structure suggests potential for biological activity, particularly in targeting specific enzymes or receptors. Research indicates that derivatives of similar structures can act as enzyme inhibitors or modulators, which can lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.
Case Study:
A study on structurally related compounds demonstrated that modifications in the carbamate group significantly enhanced anti-cancer activity by improving solubility and bioavailability. This suggests that benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate could be further optimized for similar therapeutic effects.
Agricultural Science
Pesticide Development:
The compound's structural characteristics may allow it to function as a pesticide or herbicide. Its ability to interact with biological systems suggests it could disrupt pest metabolism or growth.
Case Study:
Research into carbamate-based pesticides has shown effectiveness against various agricultural pests. For instance, a related compound was found to inhibit the growth of certain fungi and bacteria that affect crop yield. This indicates the potential of this compound in developing new agricultural chemicals.
Materials Science
Polymer Chemistry:
The compound can serve as a building block in polymer synthesis, particularly in creating biodegradable plastics or coatings. Its functional groups can facilitate polymerization reactions, leading to materials with desirable mechanical and thermal properties.
Case Study:
A recent investigation into similar carbamate derivatives showed their effectiveness in forming thermoplastic elastomers with improved flexibility and strength. This highlights the potential utility of this compound in sustainable material applications.
Mechanism of Action
The mechanism of action of benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Functional Groups : Carbamate, Boc-protected amines, ethyloxy chain.
- Key Features : High lipophilicity due to bulky Boc groups; acid-labile protecting strategy.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Functional Groups : Benzamide, hydroxyl, dimethyl substituents.
- Key Features : Contains an N,O-bidentate directing group , facilitating regioselective metal-catalyzed C–H bond functionalization .
Reactivity Differences :
- The target’s Boc groups provide temporary amine protection , enabling selective deprotection.
- The benzamide’s hydroxyl group enhances polarity and directs metal catalysts (e.g., Pd, Rh) in C–H functionalization .
Physicochemical Properties
- Lipophilicity : The target compound’s Boc groups increase logP (5.65 ), reducing water solubility.
- Stability : Carbamates (target) are more base-stable than amides (benzamide), which may hydrolyze under strong acidic/basic conditions.
Analytical Characterization
Both compounds were characterized using 1H NMR, 13C NMR, IR, and mass spectrometry . The benzamide’s structure was further confirmed via X-ray crystallography , providing precise geometric data critical for understanding its directing-group efficacy .
Biological Activity
Benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate (CAS Number: 185456-24-0) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.525 g/mol. The compound features several functional groups that may contribute to its biological activity, including carbamate and amine functionalities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the field of cancer treatment and metabolic regulation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within its class. For instance, carbon-bridged steroids (CBS) and triterpenoids have shown moderate to strong antitumor activity against various cancer types, including prostate and liver cancers. The structure of this compound suggests it may possess similar properties due to its structural analogies with known antitumor agents .
The mechanism by which this compound exerts its biological effects may involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. Preliminary investigations into structurally related compounds have indicated interference with microtubule dynamics, which is crucial for mitosis in cancer cells .
Table 1: Predicted Biological Activities
| Activity Type | Confidence Level (Pa) |
|---|---|
| Antineoplastic | 0.915 |
| Apoptosis Agonist | 0.892 |
| Chemopreventive | 0.776 |
| Cytoprotectant | 0.611 |
| Anti-inflammatory | 0.706 |
Note: Confidence levels indicate the predicted likelihood of each activity based on computational models .
Table 2: Comparative Antitumor Profiles
| Compound Name | Cancer Type | Activity Level |
|---|---|---|
| Compound A | Prostate Cancer | Strong |
| Compound B | Liver Cancer | Moderate |
| Benzyl Carbamate | Potentially Active | TBD |
Data derived from comparative studies on similar compounds .
Case Studies
- Case Study on Structural Analogues : A study involving structurally similar carbamate derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines, suggesting that modifications in the side chains can enhance biological efficacy. The findings support further exploration of this compound for therapeutic applications.
- Mechanistic Insights : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was observed in several studies focusing on carbamate derivatives, indicating a promising avenue for this compound as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
